molecular formula C32H42N4O8 B1529182 Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate CAS No. 1630907-09-3

Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate

Cat. No.: B1529182
CAS No.: 1630907-09-3
M. Wt: 610.7 g/mol
InChI Key: NDKQIMKBGVQVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate (CAS: 1630907-09-3) is a spirocyclic compound with a molecular formula of C₃₂H₄₂N₄O₈ and a molecular weight of 610.7 g/mol . It is a hemioxalate salt, indicating a 2:1 stoichiometric ratio between the parent compound and oxalic acid. This derivative is characterized by its ≥97% purity, stability at room temperature, and applications in pharmaceutical and materials science research . The benzyl ester group enhances lipophilicity, while the spirocyclic core contributes to structural rigidity, making it valuable in drug discovery for targeting enzymes or receptors requiring constrained geometries .

Properties

IUPAC Name

benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H20N2O2.C2H2O4/c2*18-14(19-12-13-4-2-1-3-5-13)17-10-7-15(8-11-17)6-9-16-15;3-1(4)2(5)6/h2*1-5,16H,6-12H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKQIMKBGVQVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CCN(CC2)C(=O)OCC3=CC=CC=C3.C1CNC12CCN(CC2)C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The preparation of benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate generally involves the following key stages:

  • Construction of the diazaspiro[3.5]nonane skeleton via ring closure reactions.
  • Introduction of the carboxylate ester functionality, often as a benzyl ester.
  • Salt formation with hemioxalate to improve stability or solubility.

Two main synthetic strategies have been reported in the literature for closely related compounds (tert-butyl esters and formylates), which can be adapted or serve as a basis for the benzyl ester hemioxalate synthesis.

Multi-Step Synthesis Method (Based on tert-butyl-1,7-diazaspiro[3.5]nonane-7-carboxylate)

A detailed seven-step synthesis method for tert-butyl-1,7-diazaspiro[3.5]nonane-7-carboxylate, a close analog, provides a foundation for benzyl ester preparation. The method emphasizes industrial scalability, yield optimization, and reaction control:

Step Reaction Description Reagents & Solvents Conditions (Temp, Time) Key Notes
1 Reaction of ethyl malonate in ethanol to form intermediate compound 2 Ethyl malonate, ethanol 25–80 °C, 5 h Formation of malonate derivative
2 Reduction of compound 2 with lithium borohydride in THF to compound 3 LiBH4, THF 0–70 °C, 2.5 h Selective reduction step
3 Reaction of compound 3 with p-toluenesulfonyl chloride in dichloromethane to compound 4 p-Toluenesulfonyl chloride, DCM 25 °C, 12 h Tosylation for leaving group formation
4 Ring closure by cesium carbonate in acetonitrile to form compound 5 Cs2CO3, acetonitrile 25–90 °C, 3 h Intramolecular cyclization
5 Reduction of compound 5 with magnesium chips in methanol to compound 6 Mg, methanol 25–80 °C, 1 h Reduction to amine intermediate
6 Protection of compound 6 with Boc anhydride in dichloromethane to compound 7 Boc2O, DCM 25 °C, 12 h Carbamate protection
7 Hydrogenolysis of compound 7 with palladium on carbon in methanol to final compound 8 Pd/C, methanol 25 °C, 3 h Deprotection to yield final ester

This method achieves a controlled and high-yield synthesis of the diazaspiro core with carboxylate ester functionality suitable for further derivatization into benzyl esters or salt formation with hemioxalate.

Alternative Efficient Synthesis via Epoxidation and Ring Expansion

Another approach focuses on fewer reaction steps and uses epoxidation and ring expansion to form the diazaspiro core with tert-butyl ester functionality, which can be adapted for benzyl esters:

Step Reaction Description Reagents & Solvents Conditions (Temp, Time) Yield & Notes
1 Reaction of compound II and compound V in THF or DMF with NaH base to form compound VI Compound II, Compound V, NaH, THF or DMF 60–120 °C, reflux 8 h Formation of intermediate VI, molar ratio I I:V:NaH = 1:1:1.5–4.0
2 Epoxidation and ring expansion of compound VI with metachloroperbenzoic acid (mCPBA) or hydrogen peroxide in DCM or acetonitrile to form the diazaspiro ester mCPBA or H2O2, DCM or acetonitrile 0–60 °C, overnight High yield (up to 70.7% total), purity 99%

This method reduces the number of steps, uses readily available reagents, and is suitable for large-scale synthesis. The reaction conditions are mild, and the process is operationally simple, making it industrially attractive.

Specific Considerations for Benzyl Ester and Hemioxalate Salt Formation

While the above methods focus on tert-butyl esters, benzyl esters can be synthesized by substituting the tert-butyl protecting group with benzyl groups during the esterification or protection steps. Typical benzyl ester formation involves:

  • Benzylation of the carboxylic acid intermediate using benzyl bromide or benzyl chloride under basic conditions.
  • Catalytic hydrogenolysis (Pd/C) can be used to remove benzyl protecting groups if needed.
  • Hemioxalate salt formation is achieved by treating the benzyl ester with oxalic acid or its derivatives in appropriate solvents to form stable hemioxalate salts, enhancing solubility or stability.

Summary Table of Key Preparation Parameters

Parameter Multi-Step Method Epoxidation & Ring Expansion Benzyl Ester Adaptation Notes
Starting materials Ethyl malonate, LiBH4, p-TsCl, Cs2CO3, Mg, Boc2O, Pd/C Compound II & V, NaH, mCPBA or H2O2 Replace tert-butyl with benzyl bromide/chloride
Solvents Ethanol, THF, DCM, acetonitrile, methanol THF or DMF, DCM or acetonitrile Use solvents compatible with benzylation
Temperature range 0–90 °C 0–120 °C Similar temperature ranges
Reaction time 1–12 hours per step 3–8 hours per step Comparable
Overall yield Moderate to high, controlled High (~70.7%) Dependent on benzylation efficiency
Industrial suitability Yes Yes Yes, with optimization

Research Findings and Industrial Relevance

  • The multi-step method provides precise control over each synthetic transformation, allowing for optimization of yields and purity at each stage, which is crucial for pharmaceutical-grade compounds.
  • The epoxidation and ring expansion method offers a streamlined synthesis with fewer steps and high overall yield, suitable for scale-up and cost-effective production.
  • Both methods highlight the importance of reaction conditions such as temperature, solvent choice, and reagent stoichiometry to maximize yield and purity.
  • The benzyl ester and hemioxalate salt formation require careful selection of benzylation conditions and salt formation protocols to maintain compound stability and bioavailability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate has potential applications in drug development due to its unique structural properties.

Anticancer Research

Recent studies indicate that compounds with spirocyclic structures can exhibit anticancer activity. Benzyl 1,7-diazaspiro[3.5]nonane derivatives have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that modifications to the diazaspiro framework could enhance cytotoxicity against breast cancer cells .

Neuropharmacology

The compound's structure suggests potential neuroactive properties. Research has explored its effects on neurotransmitter systems, particularly in the context of anxiety and depression models in rodents. Preliminary results indicate that it may act as a modulator of GABAergic signaling pathways .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis.

Synthesis of Novel Ligands

This compound can be utilized to synthesize new ligands for metal complexes in coordination chemistry. The spirocyclic nature allows for the formation of stable complexes with transition metals, which can be useful in catalysis .

Drug Development

The compound's ability to form derivatives makes it a candidate for developing new pharmaceuticals targeting specific biological pathways. Its reactivity allows for straightforward modifications that can lead to enhanced biological activity or selectivity .

Case Studies

Study FocusFindingsReference
Anticancer ActivityShowed significant inhibition of cell proliferation in breast cancer cell lines
Neuropharmacological EffectsModulated GABAergic activity, suggesting potential as an anxiolytic
Coordination ChemistrySuccessfully formed stable metal complexes with palladium and platinum

Mechanism of Action

The mechanism of action of Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, which can lead to the inhibition or activation of biological pathways. The oxalate group enhances the compound’s solubility, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate Hemioxalate (CAS: 1180112-42-8)

  • Structural Differences : Replacing the benzyl group with a tert-butyl moiety reduces steric bulk and increases metabolic stability due to the tert-butyl group’s resistance to enzymatic cleavage .
  • Synthetic Accessibility: Synthesis involves Mannich reactions and cyclization steps similar to the benzyl derivative but requires tert-butyloxycarbonyl (Boc) protection, which is more cost-effective for industrial production .

tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS: 173405-78-2)

  • Structural Differences: A larger spirocyclic system (5.5 vs.
  • Applications : Used in neuroscience research for modulating neurotransmitter receptors, where ring size impacts selectivity .

Benzyl (2R,3R)-3-hydroxy-2-(isopropylcarbamoyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (Compound 14)

  • Functionalization : Incorporates a hydroxy group and isopropylcarbamoyl side chain, enhancing hydrogen-bonding capacity and target specificity (e.g., protease inhibition) .
  • NMR Data : Key differences in δ values (e.g., 170.5 ppm for carbonyl groups vs. 171.4 ppm in the target compound) suggest variations in electronic environments due to substituents .

Physicochemical and Pharmacokinetic Comparison

Property Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate Hemioxalate tert-Butyl Analog (CAS: 1180112-42-8) Benzisoxazole Derivatives (e.g., Compound 9)
Molecular Weight 610.7 g/mol 240.3 g/mol 451 g/mol (Compound 9)
Water Solubility Moderate (hemioxalate salt enhances solubility) Low (non-ionic tert-butyl group) Poor (logP > 3)
Synthetic Yield 79% (similar intermediates) 85% (industrial scale) 79% (Compound 9)
Biological Activity Spirocyclic core targets GPCRs CNS applications Anti-inflammatory, neuroleptic

Industrial and Commercial Considerations

  • Pricing: The benzyl hemioxalate is priced at ¥2400/250 mg (Shanghai Yuanye Bio-Technology), while tert-butyl analogs are cheaper due to simpler synthesis .
  • Supplier Landscape : Available from AK Scientific and Aladdin for research use, emphasizing its niche application in high-value drug discovery .

Biological Activity

Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate (CAS Number: 1630907-09-3) is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing available data from various studies and sources.

Chemical Structure and Properties

  • Molecular Formula : C17H22N2O6
  • Molecular Weight : 350.37 g/mol
  • IUPAC Name : Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate
  • Purity : 97%

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its anticonvulsant properties. The compound's structural similarities to known anticonvulsants suggest it may exhibit comparable effects.

Anticonvulsant Activity

Research indicates that compounds with similar structural frameworks often display significant anticonvulsant activity. For instance, studies have demonstrated that related diazaspiro compounds can effectively reduce seizure activity in animal models:

  • Study Findings : In tests involving maximal electroshock (MES)-induced seizures in mice, compounds structurally related to Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate have shown effective ED50 values comparable to established anticonvulsants like phenobarbital .

Case Study 1: Anticonvulsant Efficacy

A study focused on the anticonvulsant properties of diazaspiro compounds highlighted the efficacy of related structures in reducing seizure frequency and intensity. The results indicated that specific modifications in the molecular structure could enhance the anticonvulsant effect:

CompoundED50 (mg/kg)Administration Route
Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylateTBDi.p.
Phenobarbital22i.p.
(R,S)-N-benzyl 2-hydroxy-3-methoxypropionamide62Oral

This study suggests that Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate could be a candidate for further investigation as an anticonvulsant agent .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study evaluated various derivatives of diazaspiro compounds to determine how modifications affected biological activity. This research indicated that:

  • Substituents on the benzyl group significantly influenced anticonvulsant potency.
  • The presence of specific functional groups was correlated with increased efficacy in seizure models.

Future Directions for Research

Given the promising biological activities associated with this compound, future research should focus on:

  • In Vivo Studies : Conducting comprehensive in vivo studies to establish the therapeutic window and safety profile.
  • Mechanism of Action : Investigating the underlying mechanisms through which this compound exerts its anticonvulsant effects.
  • Derivatives Exploration : Synthesizing and testing various derivatives to optimize efficacy and minimize side effects.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate?

The synthesis typically involves nucleophilic substitution between 1,7-diazaspiro[3.5]nonane and benzyl chloroformate under basic conditions. Key parameters include:

  • Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for solubility and reaction efficiency .
  • Bases : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitate deprotonation of the amine for nucleophilic attack .
  • Temperature : Room temperature or controlled heating (e.g., 40–60°C) minimizes side reactions like over-alkylation .
    Post-synthesis, the hemioxalate salt is formed by reacting the free base with oxalic acid in a 2:1 molar ratio .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic structure. For example, ¹³C NMR peaks at δ ~170 ppm (carboxylate) and δ ~88 ppm (spiro carbon) are diagnostic .
  • Mass Spectrometry (MS) : ESI-MS or LC-MS detects the molecular ion peak (e.g., m/z 296.80 for the hydrochloride derivative) .
  • HPLC : Retention times under standardized conditions (e.g., MeCN/water with 0.1% formic acid) verify purity (>95%) .

Q. How do the physical properties of this compound influence experimental design?

  • Solubility : The hemioxalate salt is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF), necessitating solvent optimization for biological assays .
  • Stability : Degrades under extreme pH or heat; storage at –20°C in inert atmospheres is recommended .
  • Melting Point : A sharp melting point (unreported in evidence) would indicate purity but requires empirical determination via DSC .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

  • Byproducts : Unreacted starting materials (e.g., diazaspiro core) or over-alkylated derivatives.
  • Mitigation :
    • Column chromatography (silica gel, eluent: ethyl acetate/hexane) removes polar impurities .
    • Recrystallization from ethanol/water mixtures enhances purity .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the spirocyclic structure?

  • SHELX Workflow : Use SHELXD for phase determination and SHELXL for refinement. The hemioxalate counterion may introduce twinning; HKLF5 data format in SHELXL handles this .
  • Key Metrics : Low R1 (<5%) and wR2 (<10%) values validate the model. Hydrogen bonding between the carboxylate and oxalate ions should be modeled with restraints .

Q. What biological targets or pathways are associated with this spirocyclic scaffold?

  • Medicinal Chemistry : Analogues (e.g., 1-oxa-7-azaspiro[3.5]nonane derivatives) inhibit EGFR in lung cancer cell lines (HCC827, A549), suggesting potential kinase modulation .
  • Target Identification : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to identify binding partners .

Q. What challenges arise during HPLC purification, and how are they addressed?

  • Column Selection : YMC-Actus Triart C18 (5 μm) resolves spirocyclic compounds with high reproducibility .
  • Mobile Phase : Gradient elution (5–95% MeCN in water with 0.1% formic acid) minimizes peak tailing .
  • Detection : UV at 254 nm tracks aromatic benzyl groups; LC-MS confirms mass .

Q. How does the hemioxalate counterion affect physicochemical and pharmacokinetic properties?

  • Solubility : The salt form improves aqueous solubility vs. free base, critical for in vitro assays .
  • Bioavailability : Oxalate may chelate metal ions (e.g., Ca²⁺), altering absorption; assess via Caco-2 permeability assays .

Q. How can structure-activity relationship (SAR) studies optimize this scaffold for drug discovery?

  • Modifications :
    • Spiro Ring Size : Compare 3.5 vs. 4.5 rings (e.g., diazaspiro[4.5]decane derivatives) for conformational rigidity .
    • Substituents : Introduce fluorinated groups (e.g., CF₃) to enhance metabolic stability, as seen in EP 4374877A2 .
  • Assays : Test inhibitory activity against kinases (EGFR, ALK) using biochemical IC₅₀ and cell viability (MTT) assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate
Reactant of Route 2
Reactant of Route 2
Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.